(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one
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Overview
Description
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is a complex organic compound belonging to the class of furo[3,2-c]oxepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing furo[3,2-c]oxepin-6(4H)-one derivatives involves the reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes in the presence of cerium(IV) ammonium nitrate (CAN). This reaction proceeds via a 3+2-type dihydrofuran formation, followed by lactonization, resulting in moderate to fair yields .
Industrial Production Methods
Industrial production methods for furo[3,2-c]oxepin-6(4H)-one derivatives are not extensively documented. the use of cerium(IV) ammonium nitrate (CAN) as a catalyst in a one-pot synthesis approach suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-6(4H)-one derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution. The reaction conditions and reagents used can significantly influence the outcome of these reactions.
Common Reagents and Conditions
Substitution: The presence of functional groups in the furo[3,2-c]oxepin-6(4H)-one structure allows for various substitution reactions, although detailed conditions are not extensively covered in the literature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkenes in the presence of CAN results in the formation of 2,3,7,8-tetrahydrofuro[3,2-c]oxepin-4(6H)-ones .
Scientific Research Applications
Furo[3,2-c]oxepin-6(4H)-one derivatives have shown potential in various scientific research applications:
Biology: The unique structural features of furo[3,2-c]oxepin-6(4H)-one derivatives make them interesting candidates for biological studies, although specific biological applications are not extensively documented.
Medicine: Potential medicinal applications include the development of new therapeutic agents, although detailed studies are limited.
Mechanism of Action
The mechanism of action for furo[3,2-c]oxepin-6(4H)-one derivatives involves complex molecular interactions
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-4H-furo[3,2-c]pyran-4-one: Known for its potent anti-breast cancer activity.
Furo[3,2-c]quinolines: Exhibits anti-tobacco mosaic virus activity.
Uniqueness
Its synthesis via a one-pot reaction with cerium(IV) ammonium nitrate (CAN) highlights its distinct chemical properties and potential for further research and development .
Properties
CAS No. |
171483-03-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10-/m1/s1 |
InChI Key |
HOTVEPWTYXMOGA-NQMVMOMDSA-N |
SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Isomeric SMILES |
CCO[C@H]1C[C@@H]2COC(=O)CC[C@H]2O1 |
Canonical SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Synonyms |
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) |
Origin of Product |
United States |
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